6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid
Description
6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid is a naphthyridine derivative characterized by a bicyclic aromatic core with a ketone group at position 4, a carboxylic acid at position 3, and a chlorine substituent at position 4. Its mechanism often involves chelation of divalent metal ions (e.g., Mg²⁺), critical for targeting enzymes like HIV integrase or bacterial topoisomerases .
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-2-1-5-7(12-6)8(13)4(3-11-5)9(14)15/h1-3H,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMFAOQKCBXMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C(C2=O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345142 | |
| Record name | 6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959277-17-9 | |
| Record name | 6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . Another method involves the condensation of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols under acidic conditions to form esters.
Hydrolysis: The ester derivatives of this compound can be hydrolyzed back to the carboxylic acid form.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.
Esterification: Typically involves alcohols and acidic catalysts like sulfuric acid.
Hydrolysis: Requires water and a base or acid catalyst.
Major Products
The major products formed from these reactions include substituted naphthyridines, esters, and hydrolyzed carboxylic acids.
Scientific Research Applications
6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antibacterial and antiviral agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential biomolecules . It can also interact with DNA and RNA, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The table below highlights key structural differences and biological implications of analogous compounds:
Physicochemical Properties
- logP and Solubility : Chlorine and fluorine substituents increase logP (e.g., 3.4 for 7-chloro-1-cyclopropyl-6-fluoro-1,8-naphthyridine vs. 0.298 for 4-hydroxy-1,5-naphthyridine), impacting membrane permeability and bioavailability .
- Molecular Weight : Most derivatives fall within 250–300 g/mol, adhering to Lipinski’s rule for drug-likeness .
Key Research Findings
- HIV Integrase Inhibition : While the 4-oxo-1,5-naphthyridine-3-carboxylic acid core binds Mg²⁺, anti-HIV activity requires specific hydrophobic side chains (e.g., aryl sulfonamides), absent in the parent compound .
- Antibacterial Potency : 1,8-Naphthyridine derivatives with dual chloro-fluoro substitutions (e.g., 7-chloro-6-fluoro) show superior Gram-negative coverage compared to 1,5-naphthyridines .
- Toxicity Profile : Triazole-modified 1,5-naphthyridines exhibit lower cytotoxicity, attributed to reduced off-target binding .
Biological Activity
6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid (CAS No. 959277-17-9) is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and antitumor applications. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : 224.60 g/mol
- Physical State : Solid
- Melting Point : 213.0 - 217.0 °C
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its antimicrobial properties. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds, including this compound, demonstrate potent antibacterial effects. For instance:
- Efficacy Against Resistant Strains : In studies comparing various naphthyridine derivatives, compounds similar to 6-Chloro derivatives have shown superior activity against antibiotic-resistant strains such as Staphylococcus aureus and Enterococcus faecalis .
- Mechanism of Action : The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription .
- Comparative Studies : In direct comparisons with established antibiotics like ciprofloxacin and ofloxacin, certain naphthyridine derivatives showed enhanced potency against resistant strains .
Case Studies
Several case studies have documented the effectiveness of naphthyridine derivatives:
Study 1: Antibacterial Activity
A study evaluated the antibacterial activity of various naphthyridine derivatives against a range of pathogens, including Pseudomonas aeruginosa and Escherichia coli. The results indicated that compounds with a cyclopropyl or substituted phenyl group exhibited the best overall antibacterial properties .
Study 2: Antitubercular Activity
Another significant finding was the antitubercular activity of certain naphthyridine derivatives against multidrug-resistant tuberculosis (MDR-TB). One derivative demonstrated a reduction in bacterial load in infected animal models more effectively than traditional treatments like isoniazid .
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
